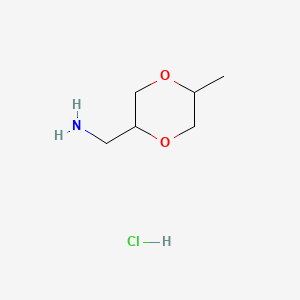

1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride

Description

1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a substituted 1,4-dioxane derivative featuring a methyl group at the 5-position of the dioxane ring and an aminomethyl group at the 2-position, forming a hydrochloride salt. The methyl group likely enhances lipophilicity and steric effects compared to non-methylated derivatives, influencing solubility, stability, and reactivity. Such compounds are often utilized as building blocks in pharmaceutical synthesis or biochemical research .

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(5-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5-3-9-6(2-7)4-8-5;/h5-6H,2-4,7H2,1H3;1H |

InChI Key |

DLYDKJWOQCMAFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(CO1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring Opening and Cyclization Approach

One prominent method starts from epichlorohydrin (epoxy chloropropane) and chlorohydrin derivatives to form the dioxane ring intermediate, which is then functionalized to the target amine hydrochloride.

| Step | Reagents & Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1 | Epichlorohydrin + 2-chlorohydrin + SnCl2 catalyst, cooled 0–20 °C, 12–24 h | Epoxide ring opening and cyclization to form (S)-3-(2-chloroethoxy)-n-propyl chloride-2-alcohol intermediate | ~68.5–81.3 g from 100 g epichlorohydrin, GC purity ~93.5–93.7% |

| 2 | Neutralization with sodium carbonate, drying with anhydrous sodium sulfate, solvent removal | Isolation of intermediate by extraction and drying | - |

| 3 | Subsequent amination and salt formation with HCl | Conversion to (2R)-1,4-dioxan-2-yl)methanamine hydrochloride | Final compound |

This process leverages Lewis acid catalysts such as SnCl2, FeCl3, ZnCl2, or their complexes to promote regioselective ring closure and chlorohydrin formation, which is critical for subsequent amine substitution.

Nucleophilic Substitution and Amination

The chlorinated intermediate undergoes nucleophilic substitution with ammonia or amine sources to introduce the methanamine group at the 2-position of the dioxane ring. The reaction is typically performed under controlled temperature to maintain stereochemistry.

Following amination, acidification with hydrochloric acid yields the hydrochloride salt:

- Acidification to pH ~1.5 with concentrated HCl.

- Stirring for 2 hours induces salt formation and precipitation.

- Filtration and washing with diethyl ether yield the pure hydrochloride salt.

This method ensures high purity and good yield of the hydrochloride salt form, which is more stable and easier to handle.

Characterization and Purity Analysis

The synthesized compound is characterized by:

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Epichlorohydrin, chlorohydrin derivatives |

| Catalysts | SnCl2, FeCl3, ZnCl2 (Lewis acids) |

| Reaction temperature | 0–20 °C for ring closure; up to 110 °C for some steps |

| Reaction time | 12–24 hours for cyclization; 2 hours for acidification |

| Solvents | Methylene dichloride, dichloromethane, ethyl acetate |

| Purification | Sodium carbonate wash, drying over anhydrous sodium sulfate, flash chromatography, recrystallization |

| Yield | Intermediate yields ~68–81%; final yields depend on amination step |

| Product form | White solid hydrochloride salt |

Research Findings and Industrial Relevance

- The stereochemistry of the dioxane ring is critical for biological activity; thus, control during ring formation is emphasized.

- The hydrochloride salt form improves compound stability, solubility, and handling for pharmaceutical applications.

- Industrial scale-up may use continuous flow reactors to improve reaction control and yield.

- Related compounds with dioxane and methanamine motifs have shown promising biological activities, including as receptor antagonists and in medicinal chemistry research.

Chemical Reactions Analysis

1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted dioxane derivatives and amine compounds.

Scientific Research Applications

1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules, making it of interest in the field of biochemistry.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride with related compounds:

Key Observations:

- Substituent Effects: The methyl group in the target compound may increase lipophilicity compared to unsubstituted dioxane derivatives like (1,4-Dioxan-2-yl)methanamine hydrochloride .

- Molecular Weight Discrepancies: reports a molecular weight of 229.71 for (1,4-Dioxan-2-yl)methanamine hydrochloride, which conflicts with its formula (C₅H₁₀ClNO₂; theoretical MW ~151.5). This inconsistency may stem from typographical errors or additional solvation states in the source material.

- Chirality : The (S)-enantiomer in highlights stereochemical considerations, which can significantly impact pharmacological activity .

Functional and Application Differences

- Diphenhydramine Hydrochloride: A clinically used ethanolamine derivative with antihistamine and sedative properties. Its diphenylmethoxy group and tertiary amine structure contrast with the dioxane-based primary amines in other compounds, underscoring divergent biological targets .

- Aromatic Derivatives : Compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride () and benzodioxin derivatives () are likely used in receptor-binding studies or as intermediates in drug synthesis due to their aromaticity and heterocyclic motifs .

- Building Block Utility : Unsubstituted dioxane derivatives () serve as versatile intermediates in organic synthesis, while methyl or chloro substituents (as in the target compound or ) may fine-tune reactivity for specific applications .

Biological Activity

1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride, a derivative of 1,4-dioxane, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by a six-membered dioxane ring with an amine functional group, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 1,4-dioxane derivatives with appropriate amine reagents. Common methods include the use of Lewis acids to enhance reactivity during the formation of imines, which can be reduced to amines. The hydrochloride form indicates that a chloride ion is associated with the nitrogen atom, influencing its solubility and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity.

- Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist or antagonist at specific receptors, similar to other 1,4-dioxane derivatives.

Antimicrobial Properties

Recent studies have indicated that derivatives of 1,4-dioxane exhibit significant antimicrobial activities. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study reported that certain dioxane derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli.

Antiplasmodial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antiplasmodial activity against Plasmodium falciparum strains. The selectivity index (SI) for these compounds was found to be greater than 10, indicating a promising therapeutic window . The mechanism involves inhibition of key metabolic pathways in the parasite.

Study on Antimalarial Efficacy

A recent study evaluated the antimalarial potential of various dioxane derivatives. The most active compound showed an IC50 value below 5 µM against chloroquine-sensitive and resistant strains of P. falciparum. Additionally, this compound was confirmed to be non-toxic to normal human dermal fibroblasts at similar concentrations .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 4.00 ± 0.53 | >10 |

| Compound B | 35.36 ± 4.86 | >10 |

| 1-(5-Methyl-1,4-dioxan-2-yl)methanamine HCl | <5 | >10 |

Safety and Toxicology

While exploring the safety profile of this compound, it is essential to note that some dioxane derivatives have been associated with skin irritation and acute toxicity upon ingestion . However, studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with low cytotoxicity towards human cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride, and how is its purity validated?

- Answer : Synthesis typically involves multi-step organic reactions starting from substituted dioxane precursors. For example, analogous compounds (e.g., spirocyclic dioxane derivatives) are synthesized via ring-opening or nucleophilic substitution reactions, followed by amine functionalization and HCl salt formation . Characterization relies on NMR spectroscopy (to confirm the dioxane ring and methylamine group) and HPLC (>95% purity assessment). For stereochemical validation, chiral HPLC or circular dichroism may be employed, especially if enantiomeric impurities are suspected .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Answer : Hydrochloride salts of similar dioxane derivatives exhibit moderate water solubility due to ionic interactions, with enhanced stability in inert atmospheres (e.g., N₂ or Ar) at room temperature . However, prolonged exposure to moisture or acidic/basic conditions may degrade the dioxane ring. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS monitoring is recommended to identify decomposition pathways .

Q. How can researchers confirm the molecular structure of this compound?

- Answer : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₁₄ClNO₂), while ¹H/¹³C NMR identifies key structural features:

- Dioxane ring protons : δ 3.5–4.5 ppm (split signals due to ring substituents).

- Methylamine group : δ 2.5–3.0 ppm (broad singlet after D₂O exchange) .

X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of this compound?

- Answer : Yield optimization requires:

- Temperature control : Lower temperatures (0–5°C) during amine protection steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in ring-forming steps .

- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity in dioxane ring formation .

Reaction progress should be monitored via TLC or in situ IR spectroscopy.

Q. How does the methyl substitution on the dioxane ring influence the compound’s reactivity in biological systems?

- Answer : The 5-methyl group increases steric hindrance, potentially reducing binding affinity to flat aromatic targets (e.g., enzymes or receptors). However, it may enhance lipid solubility, improving blood-brain barrier penetration in neuropharmacological studies. Comparative studies with non-methylated analogs (e.g., 1,4-dioxan-2-yl derivatives) using molecular docking or surface plasmon resonance (SPR) can quantify these effects .

Q. What analytical methods resolve contradictions in purity data between HPLC and NMR?

- Answer : Discrepancies often arise from:

- HPLC column limitations : Non-polar stationary phases may fail to separate structurally similar impurities. Use orthogonal methods (e.g., ion-exchange chromatography).

- NMR solvent interference : Deuterated solvents (e.g., DMSO-d₆) can mask proton signals. Confirm integration with 2D NMR (COSY, HSQC) .

Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity data .

Q. How does the hydrochloride salt form impact the compound’s pharmacokinetic properties?

- Answer : The hydrochloride salt improves aqueous solubility and bioavailability compared to freebase forms. However, it may alter crystallization behavior and hygroscopicity. Dynamic vapor sorption (DVS) studies assess moisture uptake, while in vitro permeability assays (e.g., Caco-2 cell monolayers) evaluate intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.